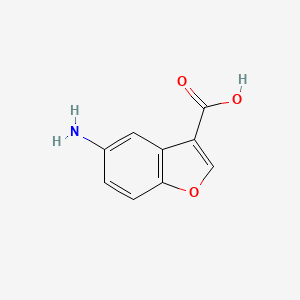

5-Aminobenzofuran-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-amino-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,10H2,(H,11,12) |

InChI Key |

OHLGTTGNMBIYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CO2)C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Aminobenzofuran 3 Carboxylic Acid and Its Structural Congeners

Strategic Construction of the Benzofuran (B130515) Ring System

The formation of the benzofuran nucleus is the cornerstone of synthesizing derivatives like 5-Aminobenzofuran-3-carboxylic acid. Strategies are broadly categorized into cyclization and annulation reactions, which can be initiated by various chemical triggers, and catalytic methods that leverage transition metals to facilitate ring closure with high efficiency and selectivity.

Advanced Cyclization Reactions and Annulation Pathways

Cyclization reactions are fundamental to forming the heterocyclic benzofuran ring. These pathways involve the formation of a carbon-oxygen bond between a phenolic hydroxyl group and a suitably positioned side chain. Annulation, a related process, involves the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) ring in a concerted or stepwise fashion.

Electrophilic cyclization is a powerful strategy for synthesizing benzofurans, particularly from o-alkynylphenol derivatives. organic-chemistry.org This process is initiated by an electrophile that activates the alkyne, making it susceptible to intramolecular attack by the phenolic oxygen.

A variety of electrophilic reagents can be employed. For instance, iodine-based reagents are commonly used for iodocyclization. medcraveonline.com Recently, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) has been utilized as an electrophile to induce the cyclization of o-alkynyl anisoles, yielding 2,3-disubstituted benzofurans with a thiomethyl group at the 3-position. rsc.orgrsc.org This reaction proceeds efficiently at room temperature without the need for catalysts or oxidants. rsc.org The proposed mechanism involves the formation of a thiirenium ion intermediate, which is then attacked by the oxygen atom of the anisole. rsc.org

Acid-catalyzed cyclization represents another modality. Under acidic conditions, acetals can be converted to oxonium ions, which then undergo intramolecular nucleophilic attack by the phenyl ring to form the benzofuran structure. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the aromatic ring. wuxiapptec.com

Table 1: Examples of Electrophilic Cyclization for Benzofuran Synthesis

| Starting Material | Reagent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-Alkynyl anisoles | DMTSF, DCM, rt | 3-Thiomethyl-substituted benzofurans | Excellent (e.g., 83%) | rsc.orgrsc.org |

| Ethoxyethyl ether-substituted alkynes | I(coll)₂PF₆, rt | 3-Iodobenzofurans | 84-100 | medcraveonline.com |

| o-Alkynylphenyl acetals | Pt-catalyst | 3-(α-Alkoxyalkyl)benzofurans | Good to High | organic-chemistry.org |

In contrast to electrophilic methods, nucleophilic-initiated cyclizations involve the attack of a nucleophile to form the key C-O bond. A common strategy is the intramolecular addition of a phenolic oxygen to a suitably activated side chain.

Base-mediated cyclizations are prevalent. For instance, potassium tert-butoxide has been used to catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones to afford benzofuran derivatives. nih.gov Similarly, triethylamine (B128534) is employed as a basic catalyst in the Rap–Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes. nih.gov

Transition metals can also facilitate nucleophilic addition. Nickel catalysts, for example, have been reported to promote the intramolecular nucleophilic addition of aryl halides to aryl ketones, providing a route to benzofuran derivatives under moderate conditions. organic-chemistry.orgacs.org This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org

Table 2: Nucleophilic Cyclization Approaches to Benzofurans

| Substrate Type | Catalyst/Base | Reaction Type | Product | Reference |

|---|---|---|---|---|

| o-Bromobenzylvinyl ketones | Potassium tert-butoxide | Intramolecular Cyclization | Benzofuran derivatives | nih.gov |

| α-Haloketones and Salicylaldehydes | Triethylamine | Rap–Stoermer Reaction | Benzofuran derivatives | nih.gov |

| Aryl halides and Aryl ketones | Nickel catalyst (e.g., Ni(OTf)₂) | Intramolecular Nucleophilic Addition | Benzofuran derivatives | organic-chemistry.orgacs.org |

Radical cyclizations offer a unique approach to constructing complex molecular architectures, including the benzofuran scaffold. nih.gov These reactions are often initiated by a single-electron transfer (SET) process and proceed through a cascade of bond-forming events. nih.govresearchgate.net

One reported method involves the SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, leading to the formation of complex benzofurylethylamine derivatives. nih.gov This strategy is noted for its ability to rapidly increase molecular complexity under mild conditions. researchgate.net

Another approach involves the treatment of propargyl iodophenol derivatives that have a tethered alkene. aalto.fi Under radical cascade conditions, a vinyl radical intermediate is generated, which then reacts with the internal alkene to produce 3,4-fused tricyclic 3-alkylidene dihydrobenzofurans. aalto.firesearchgate.net These products can serve as precursors for fully aromatic tricyclic benzofurans. aalto.fi

Catalytic Strategies for Benzofuran Nucleus Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Catalysts based on palladium, copper, rhodium, and gold are widely employed to construct the benzofuran ring with high efficiency and under mild conditions. nih.govacs.org

Palladium catalysis is one of the most versatile and widely used tools for benzofuran synthesis. nih.govtandfonline.com Palladium catalysts are effective in a variety of transformations, including cross-coupling reactions and intramolecular annulations. nih.govacs.org

Palladium-catalyzed intramolecular annulation is another powerful technique. This can involve the reaction of precursors like 2-(2-formylphenoxy)acetonitriles with aryl boronic acids. nih.gov The reaction proceeds via transmetalation, coordination of the nitrile group, intramolecular insertion, and subsequent hydrolysis and aldol (B89426) condensation to yield 2-benzoylbenzofurans. nih.govtandfonline.com Similarly, palladium can catalyze the hydro-furanization of unactivated alkenes with α-alkynyl arylols, leading to C₃-alkylated benzofurans. rsc.org

Table 3: Palladium-Mediated Synthesis of Benzofurans

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd(0) catalyst, Cu(I) cocatalyst | One-pot synthesis of 2,3-disubstituted benzofurans | nih.govnih.gov |

| Cascade Reaction | 2-(2-Formylphenoxy)acetonitriles, Aryl Boronic Acids | Pd(OAc)₂, bpy ligand | Synthesis of 2-benzoylbenzofurans | nih.govtandfonline.com |

| Enolate Arylation | o-Bromophenols, Ketones | Pd(OAc)₂, Phosphine ligand | One-pot process for differentially substituted benzofurans | acs.org |

| Hydro-furanization | α-Alkynyl Arylols, Unactivated Alkenes | Pd-catalyst, AQ directing group | Regioselective synthesis of C₃-alkylated benzofurans | rsc.org |

Copper-Catalyzed Methodologies (e.g., O-Arylation, C-N Bond Formation)

Copper catalysis represents a versatile and cost-effective strategy for the synthesis of benzofurans, often proceeding through key bond-forming events such as O-arylation. These methods are particularly valuable for constructing the central oxygen-containing heterocycle. A common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, the combination of copper sulfate (B86663) and 1,10-phenanthroline (B135089) can catalyze decarboxylative intramolecular C(sp²)-O coupling reactions of coumarins to yield benzofuran derivatives.

One-pot tandem reactions leveraging copper catalysis offer an efficient route to functionalized benzofurans. A notable example involves the reaction of o-iodophenols, acyl chlorides, and phosphorus ylides in the presence of a copper catalyst. organic-chemistry.org This process proceeds through the in situ formation of allenes, followed by an oxa-Michael addition and a copper-catalyzed C-arylation, demonstrating high efficiency and structural diversity. organic-chemistry.org The optimized conditions for this transformation typically involve Copper(I) bromide (CuBr) as the catalyst, 1,10-phenanthroline as the ligand, and cesium carbonate as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. organic-chemistry.org

Furthermore, copper-catalyzed intramolecular C–O bond formation is a key step in the synthesis of benzo[b]furans from 1-(2-haloaryl)ketones. nih.govacs.org While iron(III) can be used for an initial halogenation step, trace amounts of copper have been shown to be highly effective in catalyzing the subsequent O-arylation cyclization. nih.govacs.org This highlights the potent catalytic activity of copper in forging the critical C7a–O bond of the benzofuran core. nih.gov The palladium-copper co-catalyzed Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization, also provides a reliable pathway to the benzofuran skeleton. nih.gov

| Starting Materials | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | CuBr, 1,10-phenanthroline | One-Pot Tandem (Allene formation, Oxa-Michael, C-arylation) | Moderate to Good | organic-chemistry.org |

| 1-(2-Haloaryl)ketones | CuI (ppm or 10 mol%) | Intramolecular O-Arylation | Up to 55% (with ppm CuI) | nih.govacs.org |

| Terminal Alkynes, Iodophenols | (PPh3)PdCl2, CuI | Sonogashira Coupling / Intramolecular Cyclization | High (84-91%) | nih.gov |

| Salicylaldehydes, Amines, Alkynes | CuI | One-Pot Three-Component Reaction | Good to Excellent (70-91%) | nih.gov |

Nickel- and Ruthenium-Catalyzed Cyclizations

Alongside copper, other transition metals like nickel and ruthenium have emerged as powerful catalysts for constructing the benzofuran scaffold through various cyclization strategies.

Nickel-Catalyzed Methodologies: Nickel catalysis provides an efficient means for synthesizing 3-aryl benzofurans via the intramolecular dehydrogenative coupling of ortho-alkenyl phenols. rsc.org This method is advantageous as it can utilize molecular oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors. rsc.org The reaction is typically facilitated by catalysts like Nickel(II) acetylacetonate (B107027) (Ni(acac)₂). rsc.org Another approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.com This cyclization tolerates a range of functional groups, with catalyst systems such as Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) or Ni(dppp)₂Cl₂ in combination with ligands like 1,10-phenanthroline proving effective. nih.govthieme-connect.com

Ruthenium-Catalyzed Methodologies: Ruthenium catalysts are particularly effective in cycloisomerization and C-H activation reactions leading to benzofurans. A bifunctional ruthenium catalyst has been shown to be versatile for both indole (B1671886) and benzofuran formation from substrates like o-alkynylphenols. escholarship.org This catalyst can perform cycloisomerization at low loadings (e.g., 2 mol%). escholarship.org Another elegant strategy involves the ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids. nih.gov This process proceeds through a C–H alkenylation of the benzoic acid followed by an oxygen-induced annulation to form the benzofuran ring. nih.gov Additionally, substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org Dehydrative C-H alkylation and annulation of phenols with diols, catalyzed by a cationic Ru-H complex, also provides a direct route to benzofuran derivatives, liberating only water as a byproduct. organic-chemistry.org

| Metal Catalyst | Substrates | Key Transformation | Typical Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Nickel | ortho-Alkenyl phenols | Intramolecular Dehydrogenative Coupling | Ni(acac)2, O2 (oxidant) | rsc.org |

| Nickel | Aryl Halides with Ketone moiety | Intramolecular Nucleophilic Addition | Ni(OTf)2, 1,10-phenanthroline, Zn powder | nih.govthieme-connect.com |

| Ruthenium | o-Alkynylphenols | Cycloisomerization | Bifunctional Ru catalyst | escholarship.org |

| Ruthenium | Phenols, Diols | Dehydrative C-H Alkenylation/Annulation | Cationic Ru-H complex | organic-chemistry.org |

| Ruthenium | 1-Allyl-2-allyloxybenzenes | Isomerization / Ring-Closing Metathesis | Ruthenium catalyst | organic-chemistry.org |

Indium(III) Halide Catalysis in Heterocycle Synthesis

Indium(III) halides have been established as effective catalysts for the synthesis of benzofurans through the intramolecular hydroalkoxylation of ortho-alkynylphenols. acs.orgnih.gov This methodology is characterized by its high regioselectivity, proceeding via a 5-endo-dig cyclization. acs.orgnih.gov The reaction demonstrates good functional group tolerance on both the phenol (B47542) ring and the alkyne substituent, affording the desired benzofuran products in high yields. nih.gov

The catalyst of choice is often Indium(III) iodide (InI₃) at a loading of 5 mol %. nih.gov Mechanistic studies, supported by experimental and computational data, suggest that the reaction is initiated by the π-Lewis acid activation of the alkyne by the indium(III) catalyst. acs.org This activation facilitates the nucleophilic attack of the phenolic hydroxyl group. DFT calculations indicate that the dimeric form of the catalyst, In₂I₆, may be the active species, engaging in a double coordination with both the alkyne and the hydroxyl group. acs.org The catalytic cycle is completed by a protodemetalation step to release the benzofuran product and regenerate the catalyst. acs.org

Organocatalytic and Metal-Free Benzofuran Syntheses

In the pursuit of more sustainable synthetic methods, organocatalytic and metal-free approaches to benzofuran synthesis have gained significant traction. These strategies avoid the use of potentially toxic and expensive transition metals.

N-Heterocyclic Carbene (NHC)-Catalyzed Dearomatization and Cycloaddition Reactions

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the synthesis of benzofuranones and related structures. nih.govorganic-chemistry.org One reported strategy involves an NHC/base-catalyzed cascade reaction that leads to functionalized benzofuranones. nih.govacs.orgacs.org This sequence can involve an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement to form the final product. nih.govacs.orgacs.org

NHCs, generated in situ from thiazolium or triazolium salts, can also catalyze intramolecular nucleophilic substitution reactions of aromatic aldehydes to yield benzofuranones. organic-chemistry.org The reaction mechanism is believed to involve the formation of a carbonyl anion intermediate. organic-chemistry.org Furthermore, an NHC-triggered, transition-metal-free strategy has been developed for the synthesis of 2,3-disubstituted benzofurans from aldehydes and o-quinone methides, highlighting the broad applicability of NHC catalysis in convergent heterocycle assembly. rsc.org

Hypervalent Iodine Reagent-Mediated Cyclization

Hypervalent iodine reagents offer a powerful metal-free alternative for constructing benzofurans through oxidative cyclization. organic-chemistry.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can be used in stoichiometric amounts or as a catalyst in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.orgresearchgate.net

A common application is the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans. nih.govorganic-chemistry.orgresearchgate.net This method is valued for being environmentally friendly and proceeding under mild conditions. organic-chemistry.org The proposed mechanism involves the activation of the stilbene (B7821643) double bond by the iodine(III) reagent, forming an iodonium (B1229267) intermediate. organic-chemistry.org This is followed by intramolecular cyclization with the phenolic oxygen and subsequent reductive elimination to yield the benzofuran product. researchgate.net This approach tolerates a wide array of electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org

Expeditious One-Pot and Cascade Reaction Protocols for Benzofuran Assembly

One-pot and cascade reactions are highly sought after in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. Numerous such protocols have been developed for the assembly of the benzofuran core.

These efficient syntheses often rely on transition-metal catalysis. For example, a one-pot synthesis of benzofurans has been developed utilizing a palladium-catalyzed enolate arylation, which demonstrates a broad substrate scope. organic-chemistry.org Copper catalysis is also frequently employed in one-pot procedures, such as the three-component reaction of o-iodophenols, acyl chlorides, and phosphorus ylides, which proceeds through a tandem sequence of C-C and C-O bond formations. organic-chemistry.org Similarly, non-precious metal catalysis involving iron and copper has been used in one-pot processes that combine regioselective C-H halogenation with intramolecular O-arylation to produce highly substituted benzofurans. nih.govacs.org

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, are also prominent. An N-heterocyclic carbene (NHC) and a base can be used to catalyze a cascade leading to functionalized benzofuranones through a hydroacylation-Stetter-rearrangement sequence. nih.govacs.org Radical cyclization cascades have also been reported for the construction of complex benzofurylethylamine derivatives. researchgate.net Even catalyst-free methods can proceed through a cascade mechanism, such as the reaction between nitroepoxides and salicylaldehydes, which yields various benzofuran derivatives. nih.govnih.gov These expeditious protocols represent a powerful toolkit for the efficient construction of the privileged benzofuran scaffold.

| Strategy Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| One-Pot Tandem | Copper(I) bromide | Three-component reaction; Forms allenes in situ | organic-chemistry.org |

| One-Pot Process | Iron(III) / Copper(I) | Combines C-H halogenation and C-O arylation | nih.govacs.org |

| Cascade Reaction | N-Heterocyclic Carbene (NHC) / Base | Hydroacylation-Stetter-rearrangement sequence | nih.govacs.org |

| Cascade Radical Cyclization | Single-Electron Transfer (SET) | Intermolecular radical-radical coupling | researchgate.net |

| Catalyst-Free Cascade | K2CO3 / DMF | Reaction of nitroepoxides and salicylaldehydes | nih.govnih.gov |

Regioselective Introduction of Carboxylic Acid and Amino Functionalities

Achieving the desired substitution pattern on the benzofuran ring is a central challenge in the synthesis of molecules like this compound. The inherent reactivity of the benzofuran system, where the C2 position is generally more reactive than the C3 position, necessitates the use of specialized techniques to direct functionalization to the intended location. nih.govchemrxiv.org

To overcome the challenge of regioselectivity, chemists employ directing groups to guide reactions to a specific position on the benzofuran core. One powerful strategy is the use of C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond.

A notable example involves the use of an 8-aminoquinoline (B160924) (8-AQ) auxiliary attached to the C2-carboxylate position of a benzofuran. nih.govchemrxiv.orgnih.gov This directing group facilitates palladium-catalyzed C-H arylation specifically at the adjacent C3 position. nih.govchemrxiv.orgnih.gov This method is highly modular and allows for the installation of a wide range of aryl and heteroaryl substituents. nih.gov Once the C3-functionalization is complete, the 8-AQ directing group can be cleaved to reveal the carboxylic acid or converted into other functional groups, such as amides, through a transamidation process. nih.govnih.gov

| Reaction | Catalyst/Reagents | Position Functionalized | Key Feature | Reference |

| C-H Arylation | Pd(OAc)₂, AgOAc, Aryl Iodide | C3 | Use of 8-aminoquinoline (8-AQ) as a directing group attached at C2. | nih.govnih.gov |

| C-H Alkylation | Ruthenium Catalyst, AgOAc, K₂CO₃ | C2 | Formyl group at C3 directs alkylation to the C2 position. | acs.org |

This table illustrates examples of directed functionalization on the benzofuran scaffold.

The introduction of an amino group onto the benzene portion of the benzofuran ring is commonly achieved by the reduction of a nitro group precursor. The catalytic hydrogenation of a nitro-substituted benzofuran is a widely used, efficient, and clean method for this transformation.

This process typically involves reacting the nitro intermediate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose. acs.org The reaction is highly selective for the nitro group, leaving other functional groups, such as esters, intact. This method is crucial in multi-step syntheses where the amino group is installed in a late stage. acs.org While heterogeneous metal catalysis is effective, challenges can include over-hydrogenation; however, newer catalysts, such as specific gold clusters, have been developed to enhance selectivity in related systems. The selective hydrogenation of the furan ring in benzofurans is also a well-studied area, often utilizing ruthenium-based catalysts to yield dihydrobenzofurans. chemrxiv.orgacs.orgacs.org

Directly introducing a carboxylic acid group at the C3 position of a pre-formed benzofuran ring can be challenging due to the higher reactivity of the C2 position. nih.gov Consequently, advanced synthetic strategies often incorporate the carboxyl functionality during the construction of the benzofuran ring itself.

One such approach is palladium-catalyzed carbonylative cyclization. In these reactions, carbon monoxide (CO) is used as a C1 source to build the carboxyl group (or a derivative like an amide) in tandem with the ring-forming reaction. organic-chemistry.orgmdpi.com For instance, a three-component reaction between an iodoarene-tethered propargyl ether, an amine, and CO can construct amide-containing benzofuran derivatives in a single step under mild conditions. mdpi.com Another method involves the reaction of salicylaldehydes with ethyl diazoacetate in a one-pot procedure to generate 3-ethoxycarbonylbenzofurans, effectively installing the ester group during cyclization. In other complex syntheses, the final carboxylic acid is obtained through the selective hydrolysis of an ester group that was part of a more elaborate precursor used in the ring-forming steps. acs.org

Synthesis of this compound and Closely Related Derivatives

The general strategies of regioselective functionalization are applied in the specific synthesis of aminobenzofuran carboxylates. These syntheses often involve multi-step sequences or elegant tandem reactions to construct the target molecules efficiently.

A well-documented route for the synthesis of alkyl 5-aminobenzofuran-2-carboxylates, which are structural isomers of the title compound, demonstrates a classical multi-step approach. A patented method outlines a sequence that begins with the reaction of salicylaldehyde (B1680747) and an aniline (B41778) diazonium salt. acs.org The resulting intermediate undergoes an etherification reaction with an alkyl haloacetate (e.g., ethyl chloroacetate), followed by an intramolecular ring-closure reaction to form the benzofuran ring. The final step is a reduction reaction, specifically catalytic hydrogenation using 5% palladium on carbon, to convert the precursor into the final 5-amino product with high yield and selectivity. acs.org

| Step | Description | Typical Reagents | Yield | Reference |

| 1 | Diazonium Coupling | Salicylaldehyde, Aniline Diazonium Salt | 85.5% | acs.org |

| 2 | Etherification & Cyclization | Intermediate from Step 1, Alkyl Haloacetate, Base | (Not specified separately) | acs.org |

| 3 | Reduction | Hydrogen Gas (2-3 MPa), 5% Pd/C | 90.2-90.6% | acs.org |

This table summarizes the key steps in the synthesis of Alkyl 5-Aminobenzofuran-2-carboxylates as described in patent CN101607950B. acs.org

Modern synthetic chemistry favors tandem or cascade reactions that can build molecular complexity rapidly in a single operation. An efficient cascade cyclization strategy has been developed for synthesizing 3-aminobenzofuran derivatives. nih.govorganic-chemistry.orgmdpi.com This approach utilizes ortho-hydroxy α-aminosulfones as key substrates. organic-chemistry.orgmdpi.com

In a DMAP (4-Dimethylaminopyridine)-mediated process, these substrates react with electrophiles like 2-bromo-1,3-indandione. nih.govorganic-chemistry.org The reaction proceeds through a sequence of steps within one pot to generate complex aminobenzofuran spiroindanone derivatives in high yields (often exceeding 95%). organic-chemistry.orgmdpi.com This protocol is noted for its excellent substrate versatility and scalability, providing a robust platform for accessing the 3-aminobenzofuran core structure. nih.govnih.govorganic-chemistry.org While many current methods for constructing 3-aminobenzofurans can be hindered by harsh conditions, this tandem strategy offers a more practical alternative. mdpi.com

Dedicated Synthetic Pathways to this compound

While specific literature detailing a dedicated, multi-step synthesis for this compound is not extensively available, established synthetic routes for its structural congeners, such as ethyl 5-aminobenzofuran-2-carboxylate, provide a clear framework. These syntheses demonstrate a strategic approach to building the substituted benzofuran core.

One notable pathway commences with salicylaldehyde and aniline. The process involves the following key transformations:

Diazotization and Coupling : Aniline is first converted to a diazonium salt, which then reacts with salicylaldehyde in a coupling reaction to form an azo-intermediate.

Etherification : The resulting phenolic intermediate undergoes etherification with an alkyl haloacetate, such as ethyl chloroacetate.

Cyclization : An intramolecular condensation reaction follows, leading to the formation of the benzofuran ring system.

Reduction : The final step involves the reduction of the azo or a nitro group (introduced in earlier steps in alternative syntheses) to the target 5-amino group. For instance, a nitro-substituted benzofuran ester can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding 5-amino derivative. google.com

This sequence highlights a versatile and modular approach, allowing for the introduction of various substituents on the benzofuran scaffold. The final carboxylic acid can typically be obtained through the hydrolysis of the corresponding ester precursor.

Innovative Approaches in Benzofuran Synthetic Methodologies

Modern synthetic chemistry has increasingly focused on developing more efficient, rapid, and environmentally benign methods for constructing complex molecules like benzofurans. Innovative energy sources such as microwaves and ultrasound, coupled with the principles of green chemistry, are at the forefront of this evolution.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. By utilizing microwave irradiation, this method facilitates efficient and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov

The application of MAOS in benzofuran synthesis is well-documented. For example, the Perkin rearrangement, a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids, has been significantly expedited. Under microwave irradiation at 300W, the reaction time can be slashed to just 5 minutes, compared to the 3 hours required with conventional heating, while still achieving near-quantitative yields (99%). nih.gov

MAOS has also been successfully applied to multicomponent protocols for the synthesis of complex benzofuran derivatives. This approach allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery campaigns. nih.gov The synthesis of benzofuran-3(2H)-ones and various polysubstituted furans has also been shown to be more efficient under microwave conditions. nih.govorganic-chemistry.org

| Benzofuran Derivative | Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Perkin Rearrangement | ~3 hours | 5 minutes | 99% | nih.gov |

| 3-Amino-2,3-dihydrobenzofurans | Multi-step synthesis | Not specified | Significantly reduced | Good | nih.gov |

| Benzofuran-3(2H)-ones | Cyclization | Not specified | Not specified | 43-58% | nih.gov |

| 5,5-Diphenylhydantoin (from benzil (B1666583) and urea) | Condensation/Rearrangement | Not specified | 90 seconds (initial pulse) | >70% | ucl.ac.be |

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound-Assisted Organic Synthesis (UAOS) utilizes the energy of sound waves to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates and yields.

UAOS has been effectively employed in the synthesis of various benzofuran scaffolds. For instance, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) via the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones is significantly more efficient under ultrasonic irradiation. Compared to conventional methods, the ultrasound-assisted approach offers faster reaction times and higher product yields. researchgate.netuniv.kiev.ua This technique has also proven beneficial for synthesizing novel benzofuran-oxadiazole molecules and other substituted benzofurans, often providing a one-pot, high-yield pathway. nih.gov

The advantages of UAOS extend to its operational simplicity and its alignment with green chemistry principles by often reducing energy consumption and reaction times.

| Benzofuran Derivative | Reaction Type | Key Features of UAOS | Yield | Reference |

|---|---|---|---|---|

| 2-Benzylidenebenzofuran-3(2H)-ones | Oxidative Cyclization | Faster reaction, higher yield than conventional methods | High | researchgate.netuniv.kiev.ua |

| Benzofuran-oxadiazole hybrids | Multistep Synthesis | Efficient synthesis of target molecules | Moderate to good (53-79%) | nih.gov |

| Sulfonamides-isoxazolines (related heterocycles) | One-pot, three-component reaction | Good to excellent yields, shorter reaction times | Good to excellent | nih.gov |

Integration of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is a cornerstone of modern synthetic strategy, aiming to reduce the environmental impact of chemical processes. This involves designing reactions that are atom-economical, use less hazardous chemicals, employ safer solvents, and are energy-efficient. nih.govyoutube.comyoutube.com

Use of Benign Solvents : Researchers are exploring the use of environmentally friendly solvents, such as water or deep eutectic solvents (DES), to replace volatile and often toxic organic solvents.

Catalyst-Free Reactions : The development of synthetic routes that proceed without a catalyst, or use recyclable catalysts, is a key goal. Electrochemical methods, for example, can generate benzofuran derivatives in aqueous solutions without the need for any catalyst.

These approaches, combined with energy-efficient techniques like MAOS and UAOS, are paving the way for more sustainable and responsible methods of synthesizing valuable benzofuran compounds.

Compound Index

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzil |

| Ethyl 5-aminobenzofuran-2-carboxylate |

| Ethyl chloroacetate |

| Salicylaldehyde |

| Thiourea |

| 3-halocoumarins |

| benzofuran-2-carboxylic acids |

| 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid |

| 3-Amino-2,3-dihydrobenzofurans |

| Benzofuran-3(2H)-ones |

| 5,5-Diphenylhydantoin |

| 2-benzylidenebenzofuran-3(2H)-ones (aurones) |

| 1-(2'-hydroxy-phenyl)-3-phenyl-propenones |

| benzofuran-oxadiazole molecules |

Elucidating Chemical Reactivity and Advanced Derivatization Strategies of 5 Aminobenzofuran 3 Carboxylic Acid

Reactions Centered on the Carboxylic Acid Moiety

Mechanistic Insights into Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the cornerstone of the reactivity of carboxylic acid derivatives, including 5-Aminobenzofuran-3-carboxylic acid. masterorganicchemistry.com This class of reactions proceeds via a two-step mechanism: nucleophilic addition followed by elimination. chemistrytalk.orgpressbooks.pub In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq

For a carboxylic acid, the hydroxyl group (-OH) is the leaving group. However, since the hydroxide (B78521) ion (HO⁻) is a poor leaving group, the reaction generally requires activation. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and facilitates the attack by even weak nucleophiles. libretexts.orglibretexts.org The leaving group in this case becomes a neutral water molecule, which is a much better leaving group. libretexts.org

Esterification Processes and Kinetic Considerations

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation for this compound. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. libretexts.org

Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, followed by reaction with an alcohol. google.com Alternatively, base-catalyzed methods can be employed. For instance, the reaction of 3-halocoumarins with a base can yield benzofuran-2-carboxylic acids, which are then esterified. nih.gov While this applies to the 2-carboxylic acid isomer, similar principles can be adapted. A patent describes the preparation of 5-aminobenzofuran-2-carboxylic acid esters by reacting the corresponding nitro compound with an alkyl haloacetate, followed by reduction, highlighting a pathway to related esters. google.com

Kinetic studies of Fischer esterification show that the reaction is typically reversible and the rate is dependent on the concentration of the acid catalyst and the reactants. The steric hindrance of both the carboxylic acid and the alcohol can significantly affect the reaction rate.

Table 1: Examples of Esterification Reagents and Conditions

| Reagent System | Reaction Type | Typical Conditions | Reference(s) |

|---|---|---|---|

| Alcohol (e.g., Ethanol), H₂SO₄ | Fischer Esterification | Reflux | libretexts.org |

| Ethyl Chloroacetate, Base | Williamson Ether Synthesis followed by Cyclization | Basic conditions | acs.org |

Formation of Amide Bonds: Classical and Modern Coupling Reagents (e.g., Carbodiimides)

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable as it results in an acid-base reaction, forming a stable carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated. This is achieved using a variety of coupling reagents.

Classical methods involve converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an amine. However, modern peptide coupling reagents offer milder and more efficient alternatives. nih.gov Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used. peptide.comiris-biotech.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. iris-biotech.de To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov

Other advanced coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). peptide.comsigmaaldrich.com HATU, for example, is known for its high efficiency and rapid reaction times, even for challenging couplings. peptide.comsigmaaldrich.com The choice of reagent and conditions can be optimized depending on the specific amine being coupled. For electron-deficient amines, a combination of EDC, 4-Dimethylaminopyridine (DMAP), and a catalytic amount of HOBt has been shown to be effective. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Features | Reference(s) |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, OxymaPure® | Widely used, cost-effective. | nih.govpeptide.comiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. | peptide.comsigmaaldrich.com |

Synthetic Transformations to Acid Halides and Anhydrides

The conversion of this compound into more reactive derivatives like acid halides and anhydrides is a key step for further functionalization.

Acid Halides: Acid chlorides are the most common acid halides and are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org A patent describes the synthesis of 2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl chloride, demonstrating the feasibility of this transformation on a substituted benzofuran-3-carboxylic acid core. google.com Acid fluorides, which are more stable to hydrolysis, can be prepared using reagents like cyanuric fluoride (B91410) or TFFH. iris-biotech.de

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide. A more common method for generating anhydrides for synthetic purposes is the reaction of a carboxylate salt with an acid chloride. masterorganicchemistry.com Mixed anhydrides can also be prepared. For example, reaction of a carboxylic acid with pivalic anhydride (B1165640) can generate a mixed pivaloyl anhydride intermediate, which is useful in esterification reactions. arkat-usa.org The formation of anhydrides from benzofuran (B130515) dicarboxylic acids has also been reported. researchgate.net

Reductive Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion displaces the hydroxyl group, followed by the reduction of the intermediate aldehyde. libretexts.org This would transform this compound into 5-amino-3-(hydroxymethyl)benzofuran. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than carboxylic acids. libretexts.org It typically requires converting the carboxylic acid to a derivative, such as an acid chloride or ester, and then using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.com This would yield 5-amino-3-formylbenzofuran.

Reactions Involving the Aromatic Amino Group

The amino group at the C-5 position is nucleophilic and can undergo a variety of reactions typical of anilines, providing another handle for derivatization.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated to form amides using acid chlorides or anhydrides. This is often done to protect the amino group or to introduce new structural motifs. Similarly, it can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. A patent describes the synthesis of a 5-(methylsulfonamido)benzofuran derivative, illustrating this type of transformation. google.com

N-Arylation: The amino group can undergo N-arylation through cross-coupling reactions. A base- and ligand-free copper-catalyzed N-arylation of 3-amino-2-aroyl benzofurans with arylboronic acids has been developed, suggesting a viable route for the N-arylation of 5-aminobenzofuran derivatives. acs.org

Diazotization: As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). google.comsioc-journal.cn The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) or used in azo coupling reactions with activated aromatic compounds to form brightly colored azo dyes. beilstein-journals.org

N-Arylation Reactions (e.g., Chan-Lam Coupling and Variants)

The amino group at the C5 position of this compound serves as a versatile handle for introducing aryl substituents, thereby modulating the electronic and steric properties of the molecule. The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-nitrogen bonds, offering a milder alternative to other cross-coupling reactions like the Buchwald-Hartwig amination. organic-chemistry.orgst-andrews.ac.uk This reaction typically involves the coupling of an amine with a boronic acid in the presence of a copper catalyst and an oxidant, often atmospheric oxygen. organic-chemistry.org

The Chan-Lam N-arylation of aminobenzofuran derivatives allows for the synthesis of a diverse library of N-aryl compounds. nih.govmdpi.com The reaction is known for its tolerance of various functional groups, making it suitable for complex molecules. nih.gov Key parameters that influence the efficiency of the Chan-Lam coupling include the choice of copper source (e.g., Cu(OAc)₂, CuI), base, and solvent. organic-chemistry.orgmdpi.com While often performed at room temperature in air, some substrates may require elevated temperatures to achieve good yields. organic-chemistry.orgmdpi.com

Table 1: Examples of Chan-Lam N-Arylation Conditions

| Amine Substrate | Arylating Agent | Copper Catalyst | Base | Solvent | Temperature | Product | Reference |

| Methyl 2-aminothiophene-3-carboxylate | Arylboronic acids | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | N-Aryl-2-aminothiophene-3-carboxylate | nih.gov |

| 3-Formylquinolin-2(1H)-one | Phenylboronic acids | Cu(OAc)₂ | Pyridine | Toluene | 80 °C | N-Aryl-3-formyl-2-quinolone | mdpi.com |

| Anilines | Benzylic boronic esters | Cu(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 80 °C | N-Benzylanilines | chemrxiv.org |

This table presents examples of Chan-Lam coupling reactions with various amine substrates to illustrate typical reaction conditions. The specific application to this compound would require empirical optimization.

Variants of the Chan-Lam coupling have been developed to improve yields and expand the substrate scope. For instance, the use of potassium aryltrifluoroborate salts as the arylating agent has proven effective for the N-arylation of aminothiophene derivatives. nih.gov

Selective Acylation of the Amino Moiety

The amino group of this compound can be selectively acylated to form amides, which are important functional groups in many biologically active molecules. google.com This transformation is typically achieved by reacting the aminobenzofuran with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. google.com

The selectivity of the acylation reaction is crucial, especially in the presence of the carboxylic acid group, which could potentially compete for the acylating agent. However, the greater nucleophilicity of the amino group generally allows for selective N-acylation under appropriate conditions. The choice of solvent and base can influence the reaction's outcome. For instance, a process for producing 2-alkyl-3-aroyl-5-nitrobenzofurans involves the acylation of a related hydroxyphenyl ethanone (B97240) derivative in the presence of a base. google.com A patent describes the preparation of 5-aminobenzofuran derivatives, which can be further functionalized, implying the feasibility of selective reactions on the amino group. google.com

Table 2: General Conditions for Selective N-Acylation

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

| Aromatic Amine | Acid Chloride | Pyridine or Triethylamine (B128534) | Dichloromethane or THF | N-Acyl Aromatic Amine |

| Aromatic Amine | Acid Anhydride | None or Pyridine | Acetonitrile or THF | N-Acyl Aromatic Amine |

This table provides general conditions for N-acylation. Specific conditions for this compound would need to be determined experimentally.

Diazotization and Subsequent Electrophilic/Nucleophilic Conversions

The primary amino group at the C5 position can be converted into a diazonium salt through a process called diazotization. icrc.ac.ir This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄). icrc.ac.ir The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

The diazonium group can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano groups, and other functionalities. For example, 7-amino-2,3-dimethylbenzofuran has been converted to the corresponding 7-nitro derivative via diazotization followed by a Sandmeyer reaction. oup.com Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo dyes. icrc.ac.ir A patent describes the preparation of 5-aminobenzofuran-2-carboxylic acid esters from salicylaldehyde (B1680747) and an aniline (B41778) diazonium salt, highlighting the utility of diazonium chemistry in the synthesis of benzofuran scaffolds. google.com The conversion of 4- and 5-hydroxybenzofurans to their corresponding amino derivatives has also been reported, and these amino derivatives are amenable to diazotization. researchgate.net

Reactivity Profile of the Benzofuran Heterocyclic System

The benzofuran ring system possesses a distinct reactivity profile arising from the fusion of an aromatic benzene (B151609) ring and an electron-rich furan (B31954) ring.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzenoid portion of the benzofuran nucleus. The directing effects of the existing substituents on this compound will govern the regioselectivity of these reactions. The amino group at C5 is a strong activating group and an ortho-, para-director, while the carboxylic acid at C3 is a deactivating group and a meta-director with respect to the furan ring. The benzofuran ring system itself influences the reactivity of the benzenoid ring.

In general, electrophilic attack on the benzofuran ring system can occur at various positions. For the unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position of the furan ring. stackexchange.comechemi.com However, when considering the benzenoid ring, the directing effects of the substituents play a crucial role. For instance, the synthesis of calix pixel-online.netbenzofuran derivatives has been achieved through electrophilic aromatic substitutions like bromination, formylation, and acylation. worktribe.comresearchgate.net The synthesis of halogenated derivatives of 3-benzofurancarboxylic acid from a 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid precursor further illustrates the feasibility of EAS on the benzene ring. mdpi.com

Reactions at the Furan Ring (C2 and C3 Positions)

The furan ring of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. pixel-online.net In unsubstituted benzofuran, the C2 position is the most reactive towards electrophiles. stackexchange.comechemi.com This is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized onto the benzene ring. stackexchange.comechemi.com However, the presence of the carboxylic acid group at the C3 position in this compound deactivates this position towards further electrophilic attack.

Palladium-catalyzed direct diarylation has been studied on benzofuran, demonstrating that functionalization at both C2 and C3 is possible, although C2 is generally more reactive. researchgate.net For this compound, reactions at the C2 position would be more likely. The C2 position can be functionalized with various groups, including aldehydes and perfluoroalkyl groups. nih.gov The introduction of a bromine atom at the C2 position can serve as a handle for further cross-coupling reactions. nih.gov

Controlled Dearomatization Strategies of the Benzofuran Nucleus

Dearomatization reactions transform the planar, aromatic benzofuran system into a three-dimensional structure, which is a valuable strategy for accessing complex molecular architectures found in many natural products. nih.gov These strategies often involve cycloaddition reactions or oxidative processes.

One common approach is the Diels-Alder reaction, where the benzofuran can act as the diene component. researchgate.net Asymmetric dearomative Diels-Alder reactions of benzofurans have been developed to produce chiral polycyclic systems. researchgate.net Another strategy involves the oxidative dearomatization of benzofuran derivatives. For example, treatment of a benzofuran derivative with trifluoroacetic acid can trigger an intramolecular Friedel-Crafts alkylation, followed by oxidation to yield a dearomatized polycyclic precursor. nih.gov Photochemical methods have also been employed for the dearomative modification of heteroaromatics, including benzofurans. rsc.org Furthermore, organocatalytic and photoredox catalysis have been utilized for the dearomative functionalization of benzofurans. rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Aminobenzofuran 3 Carboxylic Acid and Its Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 5-aminobenzofuran-3-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework.

High-Resolution Proton NMR (¹H NMR) Analysis

High-Resolution Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, ¹H NMR spectra offer diagnostic signals that confirm their structure.

The aromatic protons on the benzofuran (B130515) core typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.80 and 8.57 ppm. beilstein-journals.org The specific splitting patterns and coupling constants of these protons are crucial for determining the substitution pattern on the benzene (B151609) ring. The proton on the furan (B31954) ring often manifests as a distinct singlet. beilstein-journals.org

The amino group (-NH₂) protons can be observed as a broad singlet, with their chemical shift being solvent-dependent. For instance, in ethyl 5-aminobenzofuran-2-carboxylate, the NH₂ protons appear at δ 5.08 ppm in CDCl₃. tandfonline.com The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a very broad singlet at a chemical shift greater than δ 10.0 ppm, sometimes as high as δ 13.42 ppm. beilstein-journals.orgfiveable.me

Substituents on the core structure introduce characteristic signals. For example, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of an ethyl ester group in ethyl 5-aminobenzofuran-2-carboxylate resonate as a quartet and a triplet, respectively. tandfonline.comresearchgate.net

Table 1: Selected ¹H NMR Spectral Data for Derivatives of Aminobenzofuran Carboxylic Acid

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | CDCl₃ | 7.50 (s, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 6.80 (m, 2H, Ar-H), 5.08 (s, 2H, NH₂), 4.31 (q, 2H, O-CH₂), 1.31 (m, 3H, CH₃) | tandfonline.com |

| Methyl 5-aminobenzofuran-3-carboxylate | CDCl₃ | 7.39-7.37 (m, 2H), 6.89 (d, 1H), 6.84 (dd, 1H), 4.22 (m, 2H), 3.66 (s, 2H, N-H₂), 1.42 (t, 3H) | google.com |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | DMSO-d₆ | 13.42 (s, 1H, COOH), 8.57 (s, 1H, quinoline-H), 7.37-7.76 (m, 7H, Ar-H), 7.52 (s, 1H, furan-H), 6.31 (s, 2H, OCH₂O) | beilstein-journals.org |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | - | 11.98 (s, 1H, OH), 8.00 (s, 1H, C7-H), 6.72 (s, 1H, COCHBr₂), 3.95 (s, 3H, COOCH₃), 2.63 (s, 3H, CH₃) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment.

In derivatives of this compound, the carbonyl carbon of the carboxylic acid or ester group is typically found in the highly deshielded region of the spectrum, between δ 157 and 169 ppm. beilstein-journals.orgtandfonline.com Aromatic and furan carbons resonate in the approximate range of δ 99 to 156 ppm. beilstein-journals.orgtandfonline.com The specific shifts help to confirm the substitution pattern and the integrity of the heterocyclic ring system.

For instance, in ethyl 5-aminobenzofuran-2-carboxylate, the carbonyl carbon (C=O) appears at δ 157.09 ppm. The carbons of the benzofuran ring system are observed between δ 99.24 and 144.04 ppm. The carbons of the ethyl group, -OCH₂- and -CH₃, are found further upfield at δ 55.79 and 8.64 ppm, respectively. tandfonline.com

Table 2: Selected ¹³C NMR Spectral Data for Derivatives of Aminobenzofuran Carboxylic Acid

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | DMSO + CDCl₃ | 157.09 (C=O), 144.04, 140.91, 140.28, 122.70, 112.11, 108.35, 106.70, 99.24 (Aromatic C), 55.79 (O-CH₂), 8.64 (CH₃) | tandfonline.com |

| 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | DMSO-d₆ | 168.76 (COOH), 55.68-155.93 (Aromatic & Furan C), 102.70 (OCH₂O), 55.68 (OMe) | beilstein-journals.org |

| (E)-ethyl 5-(5-chloro-2-hydroxybenzylideneamino)benzofuran-2-carboxylate | DMSO-d₆ | 161.82 (C-OH), 158.75 (C=O), 158.45 (CH=N), 112.98-153.99 (Aromatic C), 61.29 (O-CH₂), 14.07 (CH₃) | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound and its derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, confirming the molecular weight. beilstein-journals.orgmdpi.com For example, the ethyl ester of 5-aminobenzofuran-2-carboxylate shows a molecular ion peak [M+H]⁺ at m/z 310.32. tandfonline.com

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). docbrown.info The fragmentation of the benzofuran ring system can also lead to specific daughter ions. The base peak in the mass spectrum, which is the most abundant ion, often corresponds to a particularly stable fragment. For benzoic acid, for instance, the base peak is at m/z 105, corresponding to the [C₆H₅C=O]⁺ ion formed by the loss of the hydroxyl radical. docbrown.info The fragmentation of this compound derivatives would be expected to show losses related to the substituents as well as cleavage of the heterocyclic ring.

Table 3: Mass Spectrometry Data for Derivatives of Aminobenzofuran Carboxylic Acid

| Compound | Ionization Method | m/z | Fragment Identity | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | EIMS | 205.2 | [M]⁺ | tandfonline.comresearchgate.net |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | ESI | 334.1 | [M+H]⁺ | beilstein-journals.org |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | ESI | 506.8, 508.7 | [M+Na]⁺ | mdpi.com |

| Ethyl 5-aminobenzofuran-3-carboxylate | EI-MS | 205.1 | [M]⁺ (100%) | google.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. The amino group (-NH₂) typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. tandfonline.com The O-H stretch of the carboxylic acid group is a very broad band, often appearing between 2500 and 3500 cm⁻¹. mnstate.edu

The carbonyl (C=O) stretching vibration is a strong, sharp peak that is highly diagnostic. For a carboxylic acid, this peak is found around 1700-1725 cm⁻¹, while for an ester, it is typically in the 1735-1750 cm⁻¹ region. tandfonline.commnstate.edu In some derivatives, this stretch can be observed at slightly different wavenumbers, such as 1697 cm⁻¹ or 1711 cm⁻¹. beilstein-journals.orgtandfonline.com Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for Derivatives of Aminobenzofuran Carboxylic Acid

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | -NH₂ stretch | 3379, 3309 | tandfonline.com |

| C=O stretch (ester) | 1711 | tandfonline.com | |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | O-H stretch (acid) | 3449 | beilstein-journals.org |

| C=O stretch (acid) | 1697 | beilstein-journals.org | |

| (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone (B1245722) derivative | N-H stretch | 3350.1 | jocpr.com |

| C=O stretch | 1710 | jocpr.com |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction (XRD) for Definitive Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for the unambiguous confirmation of the structure of novel synthesized compounds.

For derivatives of this compound, single-crystal XRD has been used to confirm the molecular structure and stereochemistry. acs.org For example, the structure of a novel aminobenzofuran derivative was unambiguously confirmed by recording a single-crystal X-ray diffraction pattern. acs.org Similarly, the molecular and crystal structure of a halogenated derivative of 3-benzofurancarboxylic acid was analyzed by single-crystal X-ray diffraction to confirm its constitution. mdpi.com

The results from XRD studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compounds. Studies on related benzofuran carboxylic acid derivatives have revealed that they can crystallize as dimers stabilized by intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For this compound and its derivatives, HPLC is essential for assessing the purity of synthesized compounds and for the development of analytical methods.

Purity determination is a critical step after synthesis. Reverse-phase HPLC with UV detection is commonly employed for this purpose. The purity of synthesized batches of aminobenzofuran derivatives has been reported to be as high as 97.5% to 99.0% as determined by HPLC. jocpr.comruifuchemical.com For example, the purity of a (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone derivative was found to be 98.70% by HPLC. jocpr.com

Method development in HPLC involves optimizing conditions such as the mobile phase composition, column type, and detector settings to achieve a reliable and robust analysis. For the determination of related compounds like 5-aminosalicylic acid in biological matrices, complex HPLC methods have been developed that include derivatization steps to improve extraction and detection. upce.cz Such methods are crucial for pharmacokinetic and metabolic studies.

Computational and Theoretical Investigations of 5 Aminobenzofuran 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like benzofuran (B130515) derivatives. scispace.com DFT calculations, particularly using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, have been employed to optimize molecular geometries and predict electronic and vibrational properties. nih.govresearchgate.netmdpi.com

Studies on related compounds, such as 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF), provide insight into the likely electronic characteristics of 5-aminobenzofuran-3-carboxylic acid. nih.govresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

For instance, DFT calculations on 1-benzofuran-3-carboxylic acid (3BF) revealed its HOMO-LUMO energy gap, which helps in understanding its potential for charge transfer within the molecule. researchgate.net The molecular electrostatic potential (MEP) map further elucidates the electronic distribution, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com

Vibrational spectroscopy, analyzed via DFT, helps in assigning experimental infrared (IR) and Raman spectra. researchgate.net For carboxylic acids, characteristic vibrational modes include the broad O-H stretching band (typically 3500–2500 cm⁻¹) resulting from hydrogen bonding, the C=O carbonyl stretch (1730–1680 cm⁻¹), the C-O stretch (1320–1210 cm⁻¹), and the out-of-plane O-H wag (960–900 cm⁻¹). spectroscopyonline.com Theoretical calculations for benzofuran carboxylic acid dimers have confirmed the significant influence of intermolecular hydrogen bonds on these vibrational frequencies. nih.gov

Table 1: Calculated Electronic Properties of Benzofuran Carboxylic Acid Analogues (DFT/B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.85 | -1.95 | 4.90 |

| 1-Benzofuran-3-carboxylic acid | -6.91 | -2.01 | 4.90 |

Data sourced from a study on benzofuran-carboxylic acid derivatives. nih.gov

Molecular Docking Simulations for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation calculates a binding affinity or score, which estimates the strength of the interaction, with lower energy values indicating more favorable binding. researchgate.net

Benzofuran-based carboxylic acids have been the subject of numerous docking studies to evaluate their potential as inhibitors for various therapeutic targets. nih.govacs.orgresearchgate.net For example, 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid were docked against targets implicated in cancer and microbial diseases, demonstrating their inhibitory potential. nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the target protein. researchgate.netresearchgate.net

In a study of novel 3-aminobenzofuran derivatives, docking simulations were performed to understand their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The most potent compound, which featured a 2-fluorobenzyl moiety, was analyzed to reveal its binding mode within the enzyme's active site. nih.gov Similarly, docking studies on benzofuran-based carboxylic acid derivatives targeting carbonic anhydrase (CA) isoforms, particularly the cancer-related hCA IX, have helped to rationalize their selective inhibitory activity. acs.orgresearchgate.netacs.org

Table 2: Representative Molecular Docking Results for Benzofuran Derivatives

| Ligand Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-Benzofuran-3-carboxylic acid | Opioid Receptor (for cancer) | -6.3 | Y-124, F-295, Y-337, Y-341 researchgate.net |

| 3-Aminobenzofuran derivative (5f) | Acetylcholinesterase (AChE) | -11.2 | Not specified nih.gov |

| Benzofuran-carboxylic acid (9e) | Carbonic Anhydrase IX (hCA IX) | Not specified | Not specified acs.orgresearchgate.net |

| Benzofuran-oxadiazole (5d) | Anaplastic Lymphoma Kinase (ALK) | -9.0 | Met1199, Leu1196, Gly1269 mdpi.com |

This table compiles data from multiple studies on different benzofuran analogues to illustrate the application of molecular docking.

Quantum Chemical Studies on Structural Optimization and Conformational Landscapes

Quantum chemical calculations are fundamental for determining the most stable three-dimensional structure of a molecule through geometry optimization. researchgate.netsemanticscholar.org These studies explore the potential energy surface of a molecule to identify its various possible conformations (conformers) and their relative energies. For flexible molecules, understanding the conformational landscape is crucial as the biological activity often depends on a specific conformation.

For benzofuran carboxylic acids, a key structural feature is the ability to form hydrogen-bonded dimers. nih.gov Quantum chemical studies have optimized the geometries of both the monomeric and dimeric forms of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid. nih.govresearchgate.net These calculations confirm that the dimeric structures, stabilized by strong intermolecular O-H···O hydrogen bonds, are energetically favorable. nih.gov

Furthermore, computational analyses can elucidate the intricate stereochemical and conformational factors that govern reaction outcomes. In the synthesis of complex benzofuran fused azocine (B12641756) derivatives, DFT was used to investigate how chiral and Lewis base catalysts control skeletal diversity. rsc.org The study revealed that non-covalent interactions, such as π–π stacking and hydrogen bonds, were critical in overcoming steric hindrance to achieve the observed stereoselectivity. rsc.org Such insights are invaluable for designing synthetic routes to access specific molecular architectures.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the step-by-step process of a chemical reaction is a central goal of computational chemistry. By mapping the reaction pathway, calculating the energies of intermediates, and identifying the structure of transition states, researchers can gain a detailed picture of the reaction mechanism. ruben-group.deresearchgate.net

Several computational studies have focused on elucidating the mechanisms of benzofuran synthesis.

Rhodium-Catalyzed Annulation: The mechanism for the Rh-catalyzed direct vinylene annulation of m-salicylic acid derivatives to form C4-substituted benzofurans was investigated using DFT calculations. acs.org This provided a deeper understanding of the catalytic cycle and the role of the directing group.

Claisen Rearrangement: The mechanism of the aryl propargyl ether Claisen rearrangement to form benzofurans has been studied with DFT. rsc.org The calculations identified the rate-determining step as the researchgate.netresearchgate.net-sigmatropic rearrangement, with a calculated activation energy that matched well with experimental findings. rsc.org

Lewis Acid Catalysis: The cyclization of o-alkynylanisoles using the Lewis acid boron tribromide (BBr3) was computationally explored. gvsu.edu The study compared an intramolecular mechanism with a bimolecular, dimer-based mechanism, concluding that the dimer pathway had a lower energy barrier. gvsu.edu Another study on the reaction of benzofuran with diazoesters catalyzed by B(C₆F₅)₃ used DFT to explain the reaction mechanism and the origin of the observed high diastereoselectivity, attributing it to favorable π-π stacking interactions and steric effects in the transition state. researchgate.net

Radical Reactions: The synthesis of benzofurans via radical reactions has also been mechanistically investigated. DFT calculations supported a triplet state pathway over a singlet state ion-pair transfer process by comparing the energy barriers of the respective transition states. nih.gov

These studies showcase how computational chemistry can be used to rationalize experimental outcomes, predict reactivity, and guide the development of new synthetic methods. rsc.org

Application of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Principles in Compound Design

Chemoinformatics applies computational methods to transform chemical data into knowledge, aiding in tasks like virtual screening and compound library design. kpfu.ruu-strasbg.frchimia.ch A key tool within chemoinformatics is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying which molecular properties (descriptors) are most influential, QSAR provides a framework for designing new, more potent compounds prior to their synthesis. nih.govscite.ai

QSAR studies have been successfully applied to various series of benzofuran derivatives.

PTPase-1B Inhibitors: A QSAR model was developed for benzofuran biphenyl (B1667301) derivatives as inhibitors of protein tyrosine phosphatase 1B (PTPase-1B). The resulting equation showed a high correlation coefficient (r = 0.86), indicating its predictive power. nih.gov

Histone Methyltransferase Inhibitors: For a series of benzofuran and indole (B1671886) derivatives acting as histone lysine (B10760008) methyl transferase (HKMT) inhibitors, a QSAR model was built using multiple linear regression. scite.aieurjchem.com The best model, which included descriptors for hydrogen bonding and molecular shape, demonstrated excellent statistical robustness (R² = 0.9328) and predictive power (R²ext = 0.929), allowing for the design of new molecules with enhanced predicted activity. scite.ai

CYP26A1 Inhibitors: A QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives identified key physicochemical parameters like molar refractivity and partition coefficient that influence their inhibitory activity against the CYP26A1 enzyme. bioinformation.net

These examples demonstrate that QSAR and chemoinformatic principles are powerful strategies in modern drug discovery, enabling a more rational and efficient approach to the design of novel therapeutic agents based on the aminobenzofuran scaffold.

Table 3: Example of a QSAR Equation for Benzofuran Derivatives

| Target | QSAR Model Equation | Statistical Parameters |

|---|---|---|

| PTPase-1B nih.gov | pIC₅₀ = 0.536(±0.12)Ss-sK-index - 0.165(±0.04)S-aaN-index + 3.738(±0.19) | n = 101, r = 0.86, s = 0.23, F = 42.7 |

This table presents a published QSAR model for a series of benzofuran biphenyl derivatives. 'n' is the number of compounds, 'r' is the correlation coefficient, 's' is the standard deviation, and 'F' is the F-test value.

Academic Research Applications and Future Perspectives of 5 Aminobenzofuran 3 Carboxylic Acid

Role as a Key Building Block in Complex Organic Synthesis

5-Aminobenzofuran-3-carboxylic acid and its derivatives, such as ethyl 5-aminobenzofuran-2-carboxylate, are valuable intermediates in the synthesis of more complex organic molecules. sigmaaldrich.com The benzofuran (B130515) core is a structural motif present in numerous pharmacologically active natural products and synthetic drugs. researchgate.netgoogle.com The amino group at the C-5 position and the carboxylic acid at the C-3 position serve as reactive handles for further chemical modifications, allowing for the construction of a wide array of derivatives.

For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents, while the carboxylic acid can be converted into esters, amides, or other functional groups. This dual functionality makes it an ideal starting material for building libraries of compounds for high-throughput screening. One synthetic route to obtain the core structure involves the O-alkylation of 5-nitrosalicylaldehyde followed by the reduction of the nitro group to an amine. sigmaaldrich.com The versatility of this scaffold has made it a focus in the development of new synthetic methodologies aimed at creating functionalized benzofurans. researchgate.netCurrent time information in Bangalore, IN.